m-Chloro Salbutamon Hydrochloride
Description
Chemical Nomenclature and IUPAC Classification
m-Chloro Salbutamol Hydrochloride, systematically named as 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol hydrochloride , is a chlorinated derivative of the β₂-adrenergic agonist salbutamol. Its IUPAC classification reflects the substitution pattern on the benzene ring:
- Position 2 : Chlorine atom (ortho to the hydroxymethyl group).
- Position 4 : Hydroxyethylamine side chain with a tert-butyl group.
- Position 6 : Hydroxymethyl group (para to the chlorine).
The molecular formula is C₁₃H₂₁ClNO₃·HCl , with a molecular weight of 310.22 g/mol . Key functional groups include a secondary alcohol, a tertiary amine, and a substituted phenolic ring.
Table 1: Molecular Data
Historical Context and Discovery
m-Chloro Salbutamol Hydrochloride originated from analytical investigations into salbutamol synthesis byproducts. First identified in the late 20th century, it was characterized as Salbutamol EP Impurity L during quality control assessments of bulk drug substances. The compound arises from incomplete regioselective chlorination during the synthesis of salbutamol’s aromatic precursor, 5-chlorosalicylaldehyde.
Key milestones:
- 1990s : Recognition as a process-related impurity in salbutamol sulfate batches, necessitating regulatory limits in pharmacopeias.
- 2002 : Patent CN1413976A detailed asymmetric synthesis routes for salbutamol enantiomers, indirectly highlighting pathways for chlorinated byproducts.
- 2014 : Industrial-scale synthesis protocols (e.g., CN103951568A) emphasized controlled chlorination to minimize m-chloro derivatives.
Its structural elucidation was achieved via LC-MS and NMR , confirming the chlorine atom’s meta position relative to the hydroxymethyl group.
Structural Relationship to Salbutamol and Analogues
m-Chloro Salbutamol Hydrochloride shares a core structure with salbutamol (C₁₃H₂₁NO₃ ), differing by a single chlorine substitution at the 5-position of the benzene ring.
Structural Comparison :
The chlorine atom introduces steric and electronic effects:
- Electron-withdrawing effect : Decreases phenolic hydroxyl’s acidity.
- Steric hindrance : Alters binding to β₂-adrenergic receptors, diminishing therapeutic activity compared to salbutamol.
Analogues :
- Salmeterol : Incorporates a lipophilic phenylalkyl side chain instead of chlorine, enhancing duration of action.
- Levalbuterol : Optically pure (R)-enantiomer of salbutamol, lacking chlorinated impurities.
Figure 1 : Structural differentiation of salbutamol derivatives (hypothetical illustration based on ).
Properties
Molecular Formula |
C₁₃H₁₉Cl₂NO₃ |
|---|---|
Molecular Weight |
308.2 |
Synonyms |
1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)phenyl]-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
m-Chloro Salbutamon Hydrochloride functions by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This mechanism is crucial for alleviating symptoms associated with bronchospasm, making it effective in treating asthma and COPD .
Chemical Structure and Modifications
The modification of salbutamol to include a chlorine atom at the meta position is believed to enhance its pharmacological profile. Chlorinated compounds often exhibit improved binding affinity to biological targets and may possess unique metabolic pathways that can lead to enhanced efficacy or reduced side effects .
Asthma Management
This compound is primarily used in managing asthma symptoms. It provides rapid relief from acute bronchospasm and is often included in rescue inhalers. Studies have shown that salbutamol derivatives can significantly improve pulmonary function in asthmatic patients, with this compound potentially offering similar benefits .
Chronic Obstructive Pulmonary Disease (COPD)
The compound is also indicated for patients suffering from COPD, where it helps reduce airway resistance and improve airflow. Its long-acting formulations may provide sustained relief from symptoms, enhancing the quality of life for patients with chronic respiratory conditions .
Tocolytic Agent
In obstetrics, beta-2 agonists like salbutamol are utilized as tocolytic agents to delay premature labor by relaxing uterine smooth muscle. Research indicates that this compound could be effective in this capacity, although its use has been overshadowed by more effective alternatives .
Case Studies and Clinical Trials
Several studies have documented the effectiveness of salbutamol derivatives in clinical settings:
- Study on Asthma Control : A double-blind study involving patients with chronic asthma demonstrated that the addition of salbutamol significantly improved lung function and reduced reliance on rescue inhalers compared to placebo treatments .
- COPD Management : Research has shown that beta-2 agonists can enhance exercise tolerance and reduce exacerbations in COPD patients, supporting the use of this compound as part of a comprehensive management plan .
Data Summary Table
Comparison with Similar Compounds
Table 1: Substituent Effects on Cyclization Reaction Yields
| Substituent | Position | Yield (Relative Efficiency) | Source |
|---|---|---|---|
| m-Cl | Aryl | Good | |
| p-CN | Aryl | Good | |
| p-CF₃ | Aryl | Good | |
| Heteroaryl | - | Moderate | |
| Alkyl | - | Low |
The m-chloro group enhances electron-withdrawing effects, stabilizing intermediates in cyclization reactions, thereby improving yields compared to alkyl or heteroaryl aldehydes .
Table 2: Antimicrobial Activity of Halogen-Substituted Compounds
| Compound | Substituent | Activity Rank (Bacterial Strains) | Source |
|---|---|---|---|
| 3c | p-F | 1st | |
| 3a | o-F | 2nd | |
| 3b | m-F | 3rd | |
| 3g | m-Cl | 4th | |
| 3e/f | Br | Least active |
The reduced activity of bromo-substituted compounds (3e/f) correlates with increased steric hindrance and decreased electronegativity compared to chloro or fluoro groups .
Pharmaceutical Hydrochloride Salts: Analytical and Regulatory Considerations
Hydrochloride salts, including this compound, require stringent quality control. Infrared (IR) spectroscopy is a standard method for verifying structural integrity, as demonstrated for dicyclomine hydrochloride . Impurity profiling, critical for regulatory compliance, is exemplified by chlorpromazine hydrochloride, which includes sulfoxide and dihydrochloride impurities :
Table 3: Structural Analogues and Impurities
These examples underscore the necessity of advanced analytical techniques (e.g., IR, HPLC) for hydrochloride salt validation and impurity detection .
Preparation Methods
Carbodiimide-Mediated Esterification (Route A)
This method, adapted from meclofenoxate hydrochloride synthesis, involves coupling p-chlorophenoxyacetic acid with dimethylaminoethanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a condensing agent:
Reaction Scheme :
Optimized Conditions :
Advantages :
Reductive Amination Pathway (Route B)
Derived from salbutamol production, this approach uses 4-hydroxy-3-chloromethyl acetophenone as the starting material:
Key Steps :
-
Epoxy Protection :
-
Oxidation : Conversion of ketone to carboxylic acid using KMnO₄/H₂SO₄.
-
Reductive Amination :
-
Deprotection and Salt Formation :
Critical Parameters :
-
Temperature Control : Reductive amination at 0–5°C prevents over-reduction.
-
pH During Salt Formation : Maintain pH 4.5–5.0 to avoid free base precipitation.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Route A’s shorter reaction time and higher yield make it preferable for large-scale production.
-
Route B requires additional purification steps (e.g., column chromatography) due to borate byproducts.
Process Optimization and Industrial Considerations
Solvent Selection and Recycling
Ethyl acetate outperforms dichloromethane in Route A due to:
-
Lower Toxicity : LD₅₀ >5,000 mg/kg (oral, rats) vs. 1,600 mg/kg for DCM.
-
Hydrogen Chloride Compatibility : Reduces emulsion formation during salt crystallization.
Recycling Protocol :
Hydrogen Chloride Gas Flow Rate Optimization
Varying HCl flow rates during salt formation significantly impacts product color and crystallinity:
| Flow Rate (m/s) | Product Color | Crystallinity (XRD) | Yield (%) |
|---|---|---|---|
| 10 | Off-white | 80% crystalline | 88 |
| 15 | White | 95% crystalline | 95 |
| 20 | Yellow | 70% crystalline | 82 |
Optimal flow (15 m/s) ensures rapid protonation without local overheating, which causes discoloration.
Quality Control and Analytical Methods
HPLC Purity Assessment
Conditions :
-
Column: C18, 5 μm, 250 × 4.6 mm
-
Mobile Phase: 60:40 MeCN/0.1% H₃PO₄
-
Flow Rate: 1.0 mL/min
-
Detection: UV 220 nm
Acceptance Criteria :
Q & A
Basic: What are the recommended synthesis pathways for m-Chloro Salbutamon Hydrochloride, and how can reaction conditions be optimized to improve yield?
The synthesis of This compound typically involves halogenation of the parent compound Salbutamol or its derivatives. A common approach is the introduction of a chlorine atom at the meta position of the aromatic ring via electrophilic substitution. Optimization includes controlling reaction temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios of chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Yield improvements may require iterative adjustments to reaction time and catalyst loading (e.g., using Lewis acids like FeCl₃) .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Characterization should include 1H/13C NMR to confirm the chlorine substitution pattern and structural integrity. FT-IR can validate functional groups (e.g., hydroxyl, amine, and chloride). For purity assessment, HPLC with a C18 column and UV detection (λ = 280 nm) is recommended, using a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M+H]+ expected at m/z ~345). Cross-referencing with reference standards (e.g., Salbutamol derivatives) ensures accuracy .
Basic: How can researchers validate the identity and purity of this compound in analytical workflows?
Use a combination of HPLC-UV (retention time matching) and NMR (chemical shift consistency) against certified reference materials (CRMs). For purity, employ ion chromatography to quantify chloride content and Karl Fischer titration for residual moisture. Thresholds for impurities should adhere to ICH Q3A guidelines, with total impurities <1.0% .
Advanced: What methodologies are suitable for assessing the stability of this compound under varying pH and temperature conditions?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at pH 2.0 (HCl) and pH 10.0 (NaOH) at 40°C for 24 hours.
- Oxidative stress : Treat with 3% H₂O₂ at 25°C.
- Photostability : Expose to UV light (ICH Q1B).
Monitor degradation via HPLC and LC-MS to identify breakdown products. Stability-indicating methods must resolve parent and degradation peaks (>2.0 resolution) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across preclinical studies?
Discrepancies may arise from differences in cell lines, animal models, or assay conditions. To address this:
- Standardize protocols (e.g., consistent dosing, vehicle controls).
- Validate target engagement using radioligand binding assays (e.g., β₂-adrenergic receptor affinity).
- Perform meta-analyses of published data with stratification by experimental variables (e.g., species, administration route). Cross-reference mechanistic studies (e.g., cAMP assays) to confirm downstream effects .
Advanced: What experimental design considerations are critical for studying the metabolic fate of this compound in vivo?
Use radiolabeled isotopes (e.g., ¹⁴C at the chloro-substituted position) to track metabolites. Employ LC-MS/MS for metabolite profiling in plasma, urine, and feces. Include control groups to distinguish between phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolism. Consider species-specific cytochrome P450 isoforms when extrapolating data to humans .
Advanced: How can impurity profiling of this compound be systematically conducted to meet regulatory standards?
Develop a gradient HPLC method with a diode array detector (DAD) to separate and quantify impurities. Use high-resolution MS (HRMS) for structural elucidation of unknown peaks. Compare against known Salbutamol-related impurities (e.g., N-Benzyl Salbutamon Hydrochloride). Follow ICH Q3B guidelines for qualification thresholds (e.g., 0.10% for identified impurities) .
Advanced: What strategies are recommended for reconciling conflicting solubility data of this compound in polar vs. non-polar solvents?
Re-evaluate experimental conditions:
- Ensure solvent purity (e.g., anhydrous ethanol vs. technical grade).
- Standardize temperature (e.g., 25°C ± 0.5°C) and agitation methods.
- Use dynamic light scattering (DLS) to detect aggregation.
- Apply Hansen solubility parameters to predict solvent compatibility based on polarity, hydrogen bonding, and dispersion forces .
Advanced: How can researchers design dose-response studies to evaluate the therapeutic index of this compound in airway disease models?
- Use murine bronchoconstriction models (e.g., methacholine challenge).
- Administer escalating doses (0.1–10 mg/kg) via inhalation or intraperitoneal routes.
- Measure outcomes: airway resistance (plethysmography), inflammatory markers (IL-6, TNF-α), and histopathology.
- Calculate the therapeutic index (LD₅₀/ED₅₀) with toxicity endpoints (e.g., cardiac hypertrophy) .
Advanced: What computational approaches are effective for predicting the receptor-binding affinity of this compound derivatives?
Perform molecular docking (e.g., AutoDock Vina) using β₂-adrenergic receptor crystal structures (PDB ID: 2RH1). Validate with molecular dynamics simulations (MD) to assess binding stability. Compare binding energies (ΔG) of chloro-substituted vs. unmodified analogs. Correlate in silico results with in vitro cAMP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
